6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1797085-60-9
VCID: VC5960658
InChI: InChI=1S/C13H11ClFN3O2S/c14-11-5-10(1-2-12(11)15)21(19,20)18-4-3-13-9(7-18)6-16-8-17-13/h1-2,5-6,8H,3-4,7H2
SMILES: C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Molecular Formula: C13H11ClFN3O2S
Molecular Weight: 327.76

6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

CAS No.: 1797085-60-9

Cat. No.: VC5960658

Molecular Formula: C13H11ClFN3O2S

Molecular Weight: 327.76

* For research use only. Not for human or veterinary use.

6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine - 1797085-60-9

Specification

CAS No. 1797085-60-9
Molecular Formula C13H11ClFN3O2S
Molecular Weight 327.76
IUPAC Name 6-(3-chloro-4-fluorophenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Standard InChI InChI=1S/C13H11ClFN3O2S/c14-11-5-10(1-2-12(11)15)21(19,20)18-4-3-13-9(7-18)6-16-8-17-13/h1-2,5-6,8H,3-4,7H2
Standard InChI Key WEMYORRJNZTXMG-UHFFFAOYSA-N
SMILES C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC(=C(C=C3)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine integrates a bicyclic pyrido[4,3-d]pyrimidine system fused to a tetrahydropyridine ring, with a 3-chloro-4-fluorophenylsulfonyl moiety at position 6. The sulfonyl group (SO2-\text{SO}_2-) enhances electrophilicity and potential hydrogen-bonding interactions, while the halogenated aryl substituent contributes to lipophilicity and target binding affinity.

Table 1: Key Chemical Properties

PropertyValue
CAS Number1797085-60-9
Molecular FormulaC13H11ClFN3O2S\text{C}_{13}\text{H}_{11}\text{Cl}\text{F}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight327.76 g/mol
IUPAC Name6-(3-chloro-4-fluorophenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Topological Polar Surface Area85.5 Ų

The compound’s moderate polar surface area (85.5 Ų) suggests reasonable membrane permeability, a critical factor for drug-likeness. The presence of both chlorine and fluorine atoms introduces steric and electronic effects that may influence receptor binding kinetics, as observed in related kinase inhibitors .

Synthetic Pathways and Methodological Considerations

The synthesis of pyrido[4,3-d]pyrimidine derivatives typically involves multi-step sequences combining cyclocondensation, sulfonation, and functional group interconversions. For 6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a plausible route involves:

  • Pyrimidine Ring Formation: Condensation of a 4-aminopyridine derivative with a carbonyl source (e.g., urea or thiourea) under acidic conditions to construct the pyrimidine core.

  • Sulfonation: Introduction of the 3-chloro-4-fluorophenylsulfonyl group via nucleophilic aromatic substitution or Mitsunobu reaction, leveraging the reactivity of the pyrimidine nitrogen lone pairs.

  • Reductive Cyclization: Hydrogenation or borohydride-mediated reduction to saturate the pyridine ring, yielding the tetrahydropyrido[4,3-d]pyrimidine scaffold.

Comparative analysis with the structurally analogous 6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS: 1448132-92-0) reveals that replacing the pyridine ring with a pyrrolidine system reduces molecular weight (313.73 vs. 327.76 g/mol) but may alter target selectivity due to conformational differences.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

CompoundMolecular WeightKey Structural FeaturesReported Activity
Target Compound327.76 g/molPyrido[4,3-d]pyrimidine, sulfonylKinase inhibition (predicted)
6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine313.73 g/molPyrrolo[3,4-d]pyrimidine, sulfonylVEGFR-2 inhibition (IC50_{50} = 0.42 µM)
Ethyl pyridopyrmidinone-benzoates280–320 g/molEster substituentsCOX-2 inhibition (IC50_{50} = 0.67–1.02 µM)

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to streamline synthesis, reducing step count and improving yields.

  • Structure-Activity Relationships (SAR): Systematically modify the sulfonylaryl group and pyrimidine substituents to elucidate determinants of potency and selectivity .

  • In Vivo Pharmacokinetics: Assess oral bioavailability, tissue distribution, and metabolic stability using radiolabeled analogs.

  • Target Validation: Employ CRISPR-Cas9 screens to identify novel targets beyond kinases, such as epigenetic regulators or ion channels.

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